5-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosinase , an enzyme that plays a critical role in the production of melanin.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit tyrosinase , which suggests that this compound may also interact with its targets by inhibiting their activity.
Preparation Methods
The synthesis of 5-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide typically involves multiple stepsThe final step involves the sulfonation of the thiophene ring . Reaction conditions often include the use of solvents like dimethylformamide (DMF) and purification through silica gel column chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and thiophene rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying antibacterial and antifungal properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
2,4-disubstituted thiazoles: Known for their diverse biological activities, including antibacterial and antifungal properties.
1,3-thiazole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar to 5-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide.
Properties
IUPAC Name |
5-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S3/c1-23-13-4-3-11(9-14(13)24-2)17-20-12(10-25-17)7-8-19-27(21,22)16-6-5-15(18)26-16/h3-6,9-10,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDASIJVAPLAPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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